molecular formula C3H7ClN2O3S B592678 3-Chloro-N-sulfamoylpropanamide CAS No. 88068-99-9

3-Chloro-N-sulfamoylpropanamide

Cat. No.: B592678
CAS No.: 88068-99-9
M. Wt: 186.61
InChI Key: VPFQPGCJDLFJDK-UHFFFAOYSA-N
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Description

3-Chloro-N-sulfamoylpropanamide is an organic compound belonging to the class of sulfamoylpropanamides. It has a molecular formula of C3H7ClN2O3S and a molecular weight of 186.61 g/mol. The compound features a central propanamide core with a chlorine atom attached to the third carbon and a sulfamoyl group bonded to the nitrogen atom. This compound is primarily used in scientific research and has applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry.

Scientific Research Applications

3-Chloro-N-sulfamoylpropanamide finds extensive application in scientific research due to its unique properties. Some of the key applications include:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers utilize this compound in the development of new medicinal agents with potential therapeutic benefits.

Mechanism of Action

Target of Action

It is known that sulfonamide compounds often target enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth.

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-N-sulfamoylpropanamide are likely related to the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, the compound disrupts the production of folic acid, a crucial component for DNA replication in bacteria . This disruption can lead to the inhibition of bacterial growth.

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth. By disrupting the production of folic acid, a crucial component for DNA replication, the compound can inhibit the growth and proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can impact the compound’s metabolism and excretion, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-sulfamoylpropanamide typically involves the reaction of 3-chloropropanoic acid with sulfamic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions generally include:

    Temperature: The reaction is conducted at elevated temperatures, typically around 60-80°C.

    Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform are commonly used.

    Catalyst: A catalyst such as triethylamine (Et3N) may be added to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-sulfamoylpropanamide undergoes several types of chemical reactions, including:

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, yielding 3-chloropropanoic acid and sulfamic acid.

    Substitution: The chlorine atom in the compound is susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed

    Hydrolysis: The major products formed are 3-chloropropanoic acid and sulfamic acid.

    Substitution: Depending on the nucleophile used, the major products can vary.

Comparison with Similar Compounds

3-Chloro-N-sulfamoylpropanamide can be compared with other similar compounds in the sulfamoylpropanamide class. Some of these compounds include:

    3-Bromo-N-sulfamoylpropanamide: Similar structure but with a bromine atom instead of chlorine.

    3-Iodo-N-sulfamoylpropanamide: Similar structure but with an iodine atom instead of chlorine.

    3-Fluoro-N-sulfamoylpropanamide: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and interaction profile, which can differ significantly from its analogs due to the presence of the chlorine atom.

Properties

IUPAC Name

3-chloro-N-sulfamoylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O3S/c4-2-1-3(7)6-10(5,8)9/h1-2H2,(H,6,7)(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFQPGCJDLFJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711104
Record name 3-Chloro-N-sulfamoylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88068-99-9
Record name 3-Chloro-N-sulfamoylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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